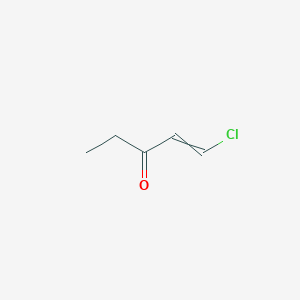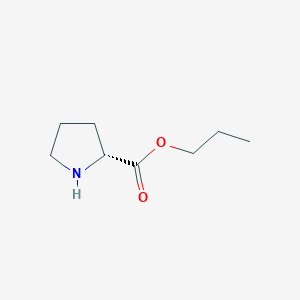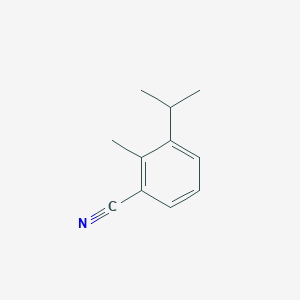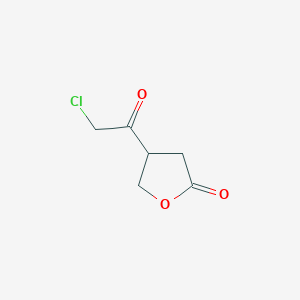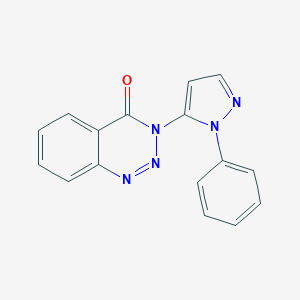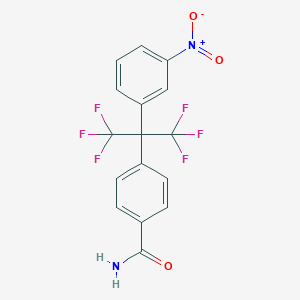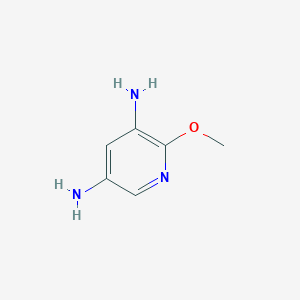![molecular formula C9H14O B144454 2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI) CAS No. 138042-37-2](/img/structure/B144454.png)
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI), commonly known as campholenic aldehyde, is an organic compound with a bicyclic structure. It is a colorless liquid with a strong odor and is used in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of campholenic aldehyde is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms, leading to their death. It has also been suggested that campholenic aldehyde may inhibit the synthesis of nucleic acids in microorganisms.
Biochemische Und Physiologische Effekte
Campholenic aldehyde has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, it can cause skin irritation and allergic reactions in some individuals. In addition, campholenic aldehyde has been found to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
Campholenic aldehyde is a versatile compound that can be used in a wide range of laboratory experiments. Its strong antimicrobial and antifungal properties make it an ideal candidate for studying the effects of various microorganisms on human health. However, its strong odor and potential for skin irritation may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on campholenic aldehyde. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of campholenic aldehyde as a natural preservative in food and cosmetic products. Finally, the development of new applications for campholenic aldehyde in the pharmaceutical industry is an area of great interest.
Synthesemethoden
Campholenic aldehyde can be synthesized through the oxidation of camphor using various oxidizing agents such as chromic acid, potassium permanganate, and sodium hypochlorite. The most commonly used method is the Jones oxidation, which involves the reaction of camphor with a solution of chromic acid in acetic acid. This method yields campholenic aldehyde with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
Campholenic aldehyde has been extensively studied for its antimicrobial, antifungal, and insecticidal properties. It has been shown to exhibit strong activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Campholenic aldehyde has also been found to have insecticidal activity against the larvae of the mosquito Aedes aegypti.
Eigenschaften
CAS-Nummer |
138042-37-2 |
|---|---|
Produktname |
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI) |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(1-bicyclo[3.1.0]hexanyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7(10)5-9-4-2-3-8(9)6-9/h8H,2-6H2,1H3 |
InChI-Schlüssel |
SQTCHBUCXXGLIN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CCCC1C2 |
Kanonische SMILES |
CC(=O)CC12CCCC1C2 |
Synonyme |
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




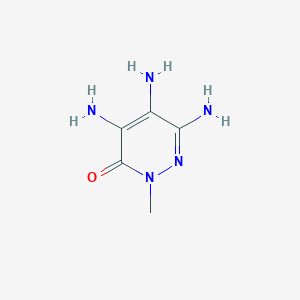
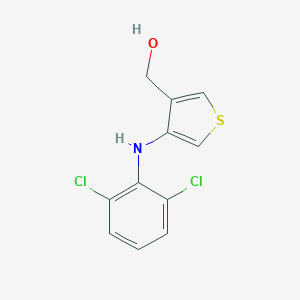
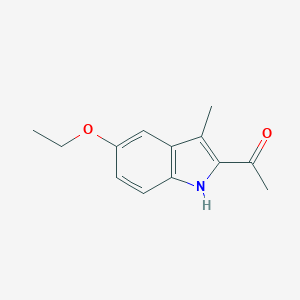
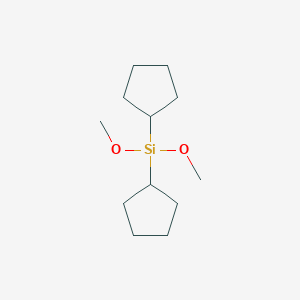

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
